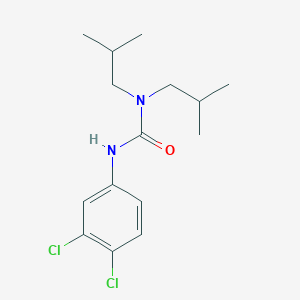
N'-(3,4-dichlorophenyl)-N,N-diisobutylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is a chemical compound belonging to the urea class It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isobutyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea typically involves the reaction of 3,4-dichloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
3,4-dichloroaniline+isobutyl isocyanate→N’-(3,4-dichlorophenyl)-N,N-diisobutylurea
Industrial Production Methods
In industrial settings, the production of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenylureas.
Applications De Recherche Scientifique
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This prevents the plant from converting light energy into chemical energy, ultimately leading to its death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): A widely used herbicide with a similar structure but different substituents on the nitrogen atoms.
Propanil (N-(3,4-dichlorophenyl)propanamide): Another herbicide with a similar chlorophenyl group but different functional groups.
Uniqueness
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. Its isobutyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H22Cl2N2O |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C15H22Cl2N2O/c1-10(2)8-19(9-11(3)4)15(20)18-12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3,(H,18,20) |
Clé InChI |
SEGBSAKPBQBQAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


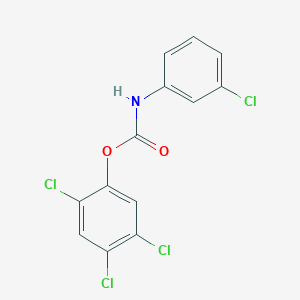
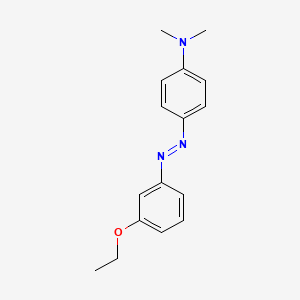


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)



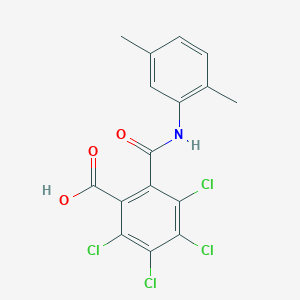
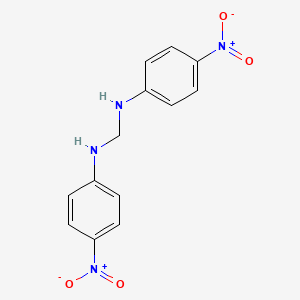

![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)

![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
